Cas no 1261784-34-2 (4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine)

4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine structure
1261784-34-2 structure
商品名:4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine
CAS番号:1261784-34-2
MF:C14H10F3NO3
メガワット:297.22931432724
CID:4986730

4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine
    • インチ: 1S/C14H10F3NO3/c1-20-12-8-10(21-14(15,16)17)2-3-11(12)13(19)9-4-6-18-7-5-9/h2-8H,1H3
    • InChIKey: CKZFCFKLXYBLEO-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(C(C2C=CN=CC=2)=O)=C(C=1)OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 356
  • トポロジー分子極性表面積: 48.4
  • 疎水性パラメータ計算基準値(XlogP): 3

4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013003778-250mg
4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine
1261784-34-2 97%
250mg
499.20 USD 2021-07-04
Alichem
A013003778-500mg
4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine
1261784-34-2 97%
500mg
831.30 USD 2021-07-04
Alichem
A013003778-1g
4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine
1261784-34-2 97%
1g
1,549.60 USD 2021-07-04

4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine 関連文献

4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridineに関する追加情報

Introduction to 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine and Its Significance in Modern Chemical Research

4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine, a compound with the CAS number 1261784-34-2, represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound, characterized by its intricate structure, has garnered significant attention due to its potential applications in various scientific domains. The presence of multiple functional groups, including methoxy and trifluoromethoxy substituents, alongside a pyridine core, endows it with unique chemical properties that make it a valuable candidate for further exploration.

The molecular structure of 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine is a testament to the ingenuity of synthetic chemistry. The benzoyl group, attached to the pyridine ring, introduces a polar moiety that can interact with biological targets in diverse ways. This structural feature is particularly intriguing because it allows for the modulation of physicochemical properties such as solubility and lipophilicity, which are crucial factors in drug design. The combination of these elements makes this compound a promising candidate for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on understanding the role of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter the biological activity of a compound. In the case of 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine, the trifluoromethoxy group is particularly noteworthy. This substituent not only enhances the metabolic stability of the molecule but also influences its binding affinity to biological targets. Such properties are highly desirable in drug development, as they can lead to more effective and durable therapeutic outcomes.

The pyridine core of this compound is another critical feature that contributes to its potential utility. Pyridine derivatives are well-known for their broad spectrum of biological activities and have been extensively studied in the development of pharmaceuticals. The presence of the benzoyl group further expands the possibilities for interaction with biological systems. This dual functionality makes 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine a versatile scaffold for designing molecules that can modulate various biological pathways.

One of the most exciting aspects of this compound is its potential application in the field of oncology. Recent studies have shown that molecules containing benzoyl and pyridine moieties can exhibit potent antitumor activity. The specific arrangement of functional groups in 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine may confer upon it the ability to inhibit key enzymes involved in cancer cell proliferation and survival. Furthermore, the fluorinated substituents could enhance its bioavailability and reduce susceptibility to metabolic degradation, making it an attractive candidate for further preclinical and clinical investigations.

The synthesis of 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine is another area where this compound stands out. The synthetic route involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to optimize these processes, making it feasible to produce this compound on a larger scale. This scalability is crucial for advancing from laboratory research to industrial applications, particularly in pharmaceutical manufacturing.

In addition to its potential in oncology, 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine may also find applications in other therapeutic areas. For instance, its structural features could make it useful in developing compounds that target neurological disorders or infectious diseases. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for tailoring it to specific biological targets.

The impact of this compound extends beyond its immediate applications. It serves as a valuable tool for researchers studying the effects of fluorinated and methoxylated aromatic compounds on biological systems. By understanding how these modifications influence molecular behavior, scientists can gain insights that could lead to new strategies for drug design and development.

The future prospects for 4-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine are promising. Ongoing research aims to explore its full potential by conducting more comprehensive biological evaluations and optimizing its pharmacokinetic properties. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in advancing chemical biology and pharmaceutical science.

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